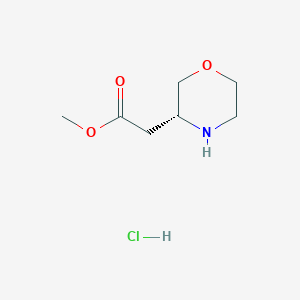![molecular formula C17H25BO5 B6343801 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate CAS No. 2724208-38-0](/img/structure/B6343801.png)
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl” is a chemical substance with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Chemical Reactions Analysis
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl” is known to participate in various chemical reactions. For instance, it can be used in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical and Chemical Properties Analysis
The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl” has a molecular weight of 127.98 . Its density is 0.882 g/mL at 25 °C, and it has a boiling point of 42-43 °C/50 mmHg .Mecanismo De Acción
Target of Action
The primary target of the compound “3-(4-(4,4,5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)propyl acetate” is currently unknown. This compound is a derivative of tetramethyl-1,3,2-dioxaborolane , which is commonly used in organic synthesis . .
Mode of Action
As a derivative of tetramethyl-1,3,2-dioxaborolane , it may participate in borylation reactions . Borylation is a type of chemical reaction where a boron atom is introduced into a molecule. This can significantly alter the chemical properties of the molecule and potentially its biological activity.
Biochemical Pathways
Compounds containing a dioxaborolane group have been used in suzuki-miyaura cross-coupling reactions , which are widely used in the synthesis of biologically active compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability could be affected by temperature, pH, and the presence of other chemicals . Furthermore, its efficacy could be influenced by the biological environment, including the presence of specific enzymes, proteins, or cellular structures.
Propiedades
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO5/c1-13(19)20-11-6-12-21-15-9-7-14(8-10-15)18-22-16(2,3)17(4,5)23-18/h7-10H,6,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYUPQDYVFVDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCOC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B6343730.png)








![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)
![Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide](/img/structure/B6343792.png)


